molecular formula C10H11N3O5 B2625203 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016510-22-7

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid

Cat. No.: B2625203
CAS No.: 1016510-22-7
M. Wt: 253.214
InChI Key: OCNZMRAHAMDZJD-UHFFFAOYSA-N
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Description

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid is an organic compound with the molecular formula C10H11N3O5 It is characterized by the presence of a nitrophenyl group attached to a carbamoyl amino acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid typically involves the reaction of 3-nitrobenzylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-aminophenyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The carbamoyl amino acetic acid structure allows for binding to various biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)propanoic acid
  • 2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid
  • 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)butanoic acid

Uniqueness

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-nitrophenyl)methylcarbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-2-1-3-8(4-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZMRAHAMDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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